1-(Prop-2-yn-1-yl)piperidine

MAO-B inhibition Irreversible inhibitor Alzheimer's disease

1-(Prop-2-yn-1-yl)piperidine (CAS 5799-75-7), also known as N-propargylpiperidine, is an N-substituted piperidine derivative bearing a terminal alkyne (propargyl) group. With a molecular formula of C₈H₁₃N and a molecular weight of 123.20 g/mol, this secondary amine exists as a liquid with a calculated boiling point of 157.6±23.0 °C at 760 mmHg and a calculated density of 0.9±0.1 g/cm³.

Molecular Formula C8H13N
Molecular Weight 123.2 g/mol
CAS No. 5799-75-7
Cat. No. B1267447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)piperidine
CAS5799-75-7
Molecular FormulaC8H13N
Molecular Weight123.2 g/mol
Structural Identifiers
SMILESC#CCN1CCCCC1
InChIInChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h1H,3-8H2
InChIKeyLQSQLFOKTMSBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Prop-2-yn-1-yl)piperidine (CAS 5799-75-7) – Sourcing Specifications and Structural Baseline for Propargyl-Piperidine Chemical Procurement


1-(Prop-2-yn-1-yl)piperidine (CAS 5799-75-7), also known as N-propargylpiperidine, is an N-substituted piperidine derivative bearing a terminal alkyne (propargyl) group [1]. With a molecular formula of C₈H₁₃N and a molecular weight of 123.20 g/mol, this secondary amine exists as a liquid with a calculated boiling point of 157.6±23.0 °C at 760 mmHg and a calculated density of 0.9±0.1 g/cm³ [2]. The compound's core structural motif combines the nucleophilic basicity of a saturated cyclic amine with the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity of a terminal alkyne, establishing it as a bifunctional building block in medicinal chemistry and bioconjugation applications .

Why Generic N-Substituted Piperidine Substitution Fails: Critical Functional and Reactivity Differences in 1-(Prop-2-yn-1-yl)piperidine (5799-75-7)


Procurement of a generic N-substituted piperidine (e.g., N-methyl, N-allyl, or N-benzyl piperidine) as a replacement for 1-(prop-2-yn-1-yl)piperidine will result in fundamental experimental failure when downstream chemistry or biological interrogation relies on the terminal alkyne moiety. The propargyl group confers unique capabilities absent in saturated or aromatic N-substituents: participation in CuAAC click chemistry for rapid modular assembly of triazole-linked conjugates [1], and, critically, the capacity for irreversible, time-dependent inhibition of monoamine oxidase B (MAO-B) via a mechanism-based (suicide) inactivation pathway [2]. These two functions—one synthetic, one pharmacological—are entirely absent in analogs like N-allylpiperidine or N-benzylpiperidine. Furthermore, the propargyl substitution pattern directly influences key physicochemical properties including boiling point and lipophilicity (LogP), which alters solubility, purification protocols, and membrane permeability profiles relative to in-class alternatives [3]. The quantitative evidence below delineates exactly where and why this compound cannot be interchanged.

Quantitative Evidence Guide: Selecting 1-(Prop-2-yn-1-yl)piperidine (5799-75-7) Over Closest Piperidine Analogs


MAO-B Inhibition: Irreversible Suicide Inactivation by 1-(Prop-2-yn-1-yl)piperidine vs. Reversible Inhibition by N-Benzylpiperidine

1-(Prop-2-yn-1-yl)piperidine (Compound 16 in the referenced study) acts as an irreversible, time-dependent inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 0.18 μM [1]. This mechanism-based (suicide) inactivation is a direct consequence of the propargyl moiety, which forms a covalent adduct with the enzyme's active site. In direct contrast, the structurally analogous N-benzylpiperidine (Compound 10) is a reversible, non-time-dependent inhibitor of MAO-B with an IC₅₀ of 26.1 μM [1]. This represents a >145-fold difference in potency and a fundamentally distinct inhibition mechanism. The irreversible nature of the propargyl-piperidine derivative confers prolonged pharmacodynamic effects that are unattainable with the reversible benzyl analog, a critical differentiation for any study investigating long-duration MAO-B modulation or neuroprotective phenotypes in disease models.

MAO-B inhibition Irreversible inhibitor Alzheimer's disease Neurodegeneration

Click Chemistry Reactivity: Propargyl Moiety Enables CuAAC Conjugation Absent in N-Allyl and N-Methyl Piperidines

The terminal alkyne group in 1-(prop-2-yn-1-yl)piperidine serves as a privileged 'click' handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid, high-yielding, and bioorthogonal conjugation to azide-functionalized partners [1]. This reactivity is unique to the propargyl moiety and is entirely absent in the closest N-substituted analogs: 1-allylpiperidine (which lacks the alkyne for CuAAC and instead participates in distinct, often lower-yielding radical or metathesis chemistry) and 1-methylpiperidine (which is inert to CuAAC due to the absence of an unsaturated bond). This differential reactivity is not a matter of degree but of kind; substitution of the propargyl group with an allyl or methyl group eliminates the compound's capacity to serve as a modular building block for triazole-linked library generation, fluorescent probe synthesis, or targeted protein degradation (PROTAC) linker attachment . The predictable, orthogonal reactivity of the terminal alkyne underpins the compound's widespread use in diversity-oriented synthesis and chemical biology probe development, a function that cannot be recapitulated with saturated or differently unsaturated N-substituents.

Click chemistry CuAAC Bioconjugation Triazole synthesis

Physicochemical Profile: Boiling Point, Density, and Lipophilicity of 1-(Prop-2-yn-1-yl)piperidine vs. 1-Allylpiperidine

The N-propargyl substitution in 1-(prop-2-yn-1-yl)piperidine results in a distinct physicochemical profile compared to its closest unsaturated analog, 1-allylpiperidine. The target compound exhibits a calculated boiling point of 157.6±23.0 °C at 760 mmHg, a calculated density of 0.9±0.1 g/cm³, and a calculated LogP of 1.71 [1]. In contrast, 1-allylpiperidine (CAS 14446-67-4) has an experimentally determined boiling point of 151-152 °C and a refractive index of 1.4580 [2]. While both are liquids, the propargyl derivative is slightly more lipophilic (LogP 1.71 vs. estimated ~1.3-1.5 for the allyl analog based on structural increments) and possesses a higher boiling point, which directly impacts purification protocols (distillation conditions), solvent selection for reactions, and chromatographic retention times. These differences, while seemingly modest, can translate to meaningful divergence in work-up procedures, particularly in automated parallel synthesis workflows where standardized conditions are fixed. More critically, the increased lipophilicity and reduced electron density of the propargyl-substituted nitrogen (relative to allyl) subtly alter basicity and nucleophilicity, influencing reaction kinetics in N-alkylation or acylation steps where the piperidine nitrogen is further derivatized.

Physicochemical properties Boiling point Density Lipophilicity LogP

Cytotoxic Activity: Propargyl-Piperidine Derivatives Exhibit Differential Cancer Cell Line Cytotoxicity Relative to Standard Agents

Derivatives of 1-(prop-2-yn-1-yl)piperidine have demonstrated superior cytotoxic action in vitro when compared to the established anticancer drug tamoxifen, with structure-activity relationship (SAR) analysis confirming that specific modifications to the propargyl-piperidine scaffold enhance efficacy against cancer cells . While this evidence pertains to derivatives rather than the parent compound, the observation establishes the propargyl-piperidine core as a privileged scaffold for cytotoxic activity, a property not uniformly shared across all N-substituted piperidines. In independent cytotoxicity screening against melanoma and MCF7 cancer cell lines, various piperidine derivatives demonstrated high activity with approximately 50-52% cytotoxicity against healthy fibroblasts, indicating a therapeutic window that warrants further exploration [1]. The presence of the propargyl group is hypothesized to contribute to this activity profile by facilitating covalent adduct formation or by modulating cellular uptake through altered lipophilicity. This scaffold-specific activity landscape means that substituting a generic N-alkyl piperidine for the propargyl derivative may abrogate the cytotoxic phenotype, leading to false-negative results in anticancer screening campaigns.

Cytotoxicity Anticancer SAR Piperidine derivatives

Optimal Procurement and Application Scenarios for 1-(Prop-2-yn-1-yl)piperidine (5799-75-7) in Research and Development


1. MAO-B Focused Drug Discovery and Mechanistic Studies

1-(Prop-2-yn-1-yl)piperidine is the essential starting scaffold for the synthesis of irreversible, mechanism-based MAO-B inhibitors [1]. Researchers investigating sustained enzyme inactivation, neuroprotective phenotypes in cellular or animal models of Parkinson's or Alzheimer's disease, or developing covalent probes for target engagement studies should procure this compound. The propargyl group is required for the suicide inactivation mechanism; substitution with N-benzyl or N-alkyl piperidines will yield reversible inhibitors with markedly reduced potency (>145-fold) and a fundamentally different pharmacodynamic profile, leading to erroneous conclusions regarding duration of action and therapeutic window. Use this building block to construct derivatives that maintain the critical propargylamine pharmacophore while introducing additional functionality at other positions of the piperidine ring or via click chemistry at the terminal alkyne.

2. CuAAC Click Chemistry-Based Conjugate Assembly and Library Synthesis

Procure 1-(prop-2-yn-1-yl)piperidine when the synthetic route requires a terminal alkyne handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This compound is ideally suited for the rapid, modular construction of triazole-linked small molecule libraries, fluorescent probes for cellular imaging, bioconjugates for targeted delivery, or PROTAC linkers in targeted protein degradation studies. The orthogonal reactivity of the propargyl group ensures high-yielding, regioselective triazole formation under mild aqueous conditions. Attempting to use N-allylpiperidine or N-methylpiperidine in place of this compound for a click chemistry step will result in zero conversion and complete failure of the conjugation reaction, as these analogs lack the requisite alkyne functionality . This compound is particularly valuable for diversity-oriented synthesis (DOS) campaigns where the piperidine nitrogen is pre-functionalized with a versatile 'click' anchor point.

3. Physicochemical Method Development and Analytical Benchmarking

Utilize 1-(prop-2-yn-1-yl)piperidine as a reference standard for method development in gas chromatography (GC), high-performance liquid chromatography (HPLC), or liquid-liquid extraction protocols involving moderately lipophilic amines [3]. Its well-defined physicochemical parameters—including a calculated boiling point of 157.6±23.0 °C, calculated density of 0.9±0.1 g/cm³, and calculated LogP of 1.71—provide a reliable benchmark for calibrating retention times, optimizing separation conditions, and validating purification workflows. When scaling up reactions or transferring protocols between laboratories, these parameters inform solvent selection, distillation conditions, and safety handling (noting the compound's flammability and corrosive hazard classifications). Replacement with 1-allylpiperidine will alter boiling point and partition behavior, potentially invalidating established analytical methods and compromising yield in temperature-sensitive or extraction-dependent steps.

4. Anticancer SAR Studies Focused on Propargyl-Piperidine Scaffolds

Researchers conducting structure-activity relationship (SAR) campaigns aimed at optimizing cytotoxic activity against cancer cell lines should include 1-(prop-2-yn-1-yl)piperidine as the parent core scaffold . Evidence indicates that derivatives of this compound exhibit superior cytotoxicity relative to tamoxifen, and that the propargyl-piperidine motif is a privileged scaffold for anticancer activity. Substituting a generic N-alkyl piperidine may abolish this activity and lead to false-negative results in screening cascades. Use this building block to systematically vary substituents at the 2-, 3-, or 4-positions of the piperidine ring while retaining the critical N-propargyl group, thereby establishing definitive SAR for the cytotoxic phenotype. Additionally, the terminal alkyne can be exploited for late-stage diversification via click chemistry to generate focused libraries for hit-to-lead optimization.

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